molecular formula C18H23ClN4O2 B3030661 [1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester CAS No. 939986-91-1

[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B3030661
CAS No.: 939986-91-1
M. Wt: 362.9
InChI Key: BIVNXCLFVVVPGD-UHFFFAOYSA-N
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Description

[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at position 3 and a piperidine ring linked via position 2. The piperidine moiety is further modified with a tert-butyl carbamate group at position 3. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents . Its structural complexity and functional groups make it valuable for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

tert-butyl N-[1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2/c1-18(2,3)25-17(24)20-12-7-6-10-23(11-12)16-15(19)21-13-8-4-5-9-14(13)22-16/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVNXCLFVVVPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671388
Record name tert-Butyl [1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-91-1
Record name tert-Butyl [1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, with CAS number 939986-91-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the molecular formula C18H23ClN4O2C_{18}H_{23}ClN_{4}O_{2} and a molecular weight of 362.86 g/mol. Its structure features a chloroquinoxaline moiety linked to a piperidine ring, which is characteristic of many bioactive compounds.

PropertyValue
Molecular FormulaC18H23ClN4O2
Molecular Weight362.86 g/mol
CAS Number939986-91-1
DensityNot specified
Boiling PointNot specified

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various biological targets.

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase. These enzymes are critical in the pathogenesis of Alzheimer's disease by facilitating the breakdown of neurotransmitters and the formation of amyloid plaques.
  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. This protective effect is attributed to the reduction of pro-inflammatory cytokines like TNF-α and oxidative stress markers in treated astrocytes .

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Study 1 : In a model assessing neuroprotection against Aβ-induced toxicity, treatment with the compound resulted in increased cell viability in astrocytes compared to untreated controls. The results indicated a significant reduction in cell death rates, suggesting a protective role against neurodegeneration .
  • Study 2 : Another investigation focused on its effects on β-secretase activity. The compound was found to decrease β-secretase levels significantly, which correlates with reduced amyloid plaque formation in vivo models .

Pharmacological Applications

Given its biological activities, this compound is being explored for therapeutic applications in:

  • Alzheimer's Disease : As a potential treatment option due to its dual action on AChE and β-secretase.
  • Neuroinflammation : Its ability to modulate inflammatory responses makes it a candidate for treating various neuroinflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of tert-butyl carbamate-protected piperidine derivatives with quinoxaline or related heterocyclic substituents. Below is a detailed comparison with analogous compounds based on substituents, physicochemical properties, and applications:

Table 1: Comparative Analysis of Similar Compounds

Compound Name Key Structural Differences Molecular Weight (g/mol) Key Applications/Findings References
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester Chloro-substituted quinoxaline, carbamate at piperidine-3 376.88 (C₁₉H₂₅ClN₄O₂) Intermediate for HIV-1 protease inhibitors; high selectivity in kinase assays
[1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester Methoxy instead of chloro on quinoxaline; carbamate at piperidine-4 358.44 (C₁₉H₂₆N₄O₃) Reduced electrophilicity; used in antiviral drug discovery (e.g., hepatitis C)
3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester Oxymethyl linker between quinoxaline and piperidine; carbamate at piperidine-1 377.87 (C₁₉H₂₄ClN₃O₃) Improved solubility; tested in CNS-targeting therapies
3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester Amino linker instead of direct bond; carbamate at piperidine-1 362.85 (C₁₈H₂₃ClN₄O₂) Enhanced hydrogen-bonding capacity; explored in antimalarial research
4-(3-Chloro-quinoxalin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester Piperazine ring instead of piperidine; carbamate at piperazine-1 348.83 (C₁₇H₂₁ClN₄O₂) Broader SAR flexibility; used in dopamine receptor modulation

Key Research Findings

Reactivity and Synthetic Utility: The chloro substituent on quinoxaline enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura with 3,5-difluorophenyl boronic acid) to generate diverse analogs . Methoxy-substituted analogs (e.g., [1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester) exhibit lower reactivity but greater metabolic stability .

Physicochemical Properties: Compounds with oxymethyl linkers (e.g., 3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester) show improved aqueous solubility compared to direct-bonded derivatives . Amino-linked derivatives (e.g., 3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester) demonstrate enhanced binding to Plasmodium falciparum targets due to hydrogen-bond interactions .

Biological Activity: The parent compound’s tert-butyl carbamate group aids in cell permeability, making it a preferred scaffold for intracellular kinase targets . Piperazine analogs (e.g., 4-(3-Chloro-quinoxalin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester) show broader receptor affinity but reduced selectivity compared to piperidine-based derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Reactant of Route 2
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[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester

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